molecular formula C18H21NO2 B267063 4-(benzyloxy)-N-(sec-butyl)benzamide

4-(benzyloxy)-N-(sec-butyl)benzamide

Cat. No. B267063
M. Wt: 283.4 g/mol
InChI Key: IIDSSJMXIPAGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N-(sec-butyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that belongs to the class of benzamide derivatives.

Mechanism of Action

The exact mechanism of action of 4-(benzyloxy)-N-(sec-butyl)benzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It is also believed to modulate the immune system, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-(sec-butyl)benzamide has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the immune system, leading to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(benzyloxy)-N-(sec-butyl)benzamide in lab experiments is its potential to exhibit significant activity against cancer cells. This makes it a potential candidate for cancer treatment. However, one of the major limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions that can be explored with 4-(benzyloxy)-N-(sec-butyl)benzamide. One potential direction is to further investigate its potential as a cancer treatment. Another potential direction is to explore its anti-inflammatory and analgesic properties for the treatment of various inflammatory conditions. Additionally, further research can be conducted to improve the solubility of this compound, making it more versatile for use in lab experiments.
Conclusion:
In conclusion, 4-(benzyloxy)-N-(sec-butyl)benzamide is a chemical compound that has potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 4-(benzyloxy)-N-(sec-butyl)benzamide involves the reaction of 4-aminobenzoic acid with benzyl bromide and sec-butylamine in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

4-(benzyloxy)-N-(sec-butyl)benzamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant activity against cancer cells, making it a potential candidate for cancer treatment. It has also been studied for its anti-inflammatory, analgesic, and antipyretic properties.

properties

Product Name

4-(benzyloxy)-N-(sec-butyl)benzamide

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-butan-2-yl-4-phenylmethoxybenzamide

InChI

InChI=1S/C18H21NO2/c1-3-14(2)19-18(20)16-9-11-17(12-10-16)21-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,19,20)

InChI Key

IIDSSJMXIPAGQK-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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